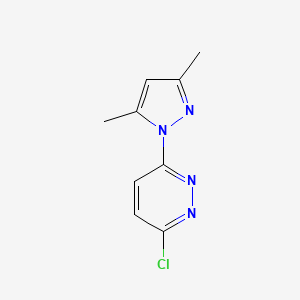

3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Overview

Description

“3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine” is a compound that has been used in the synthesis of organometallic η6-arene ruthenium (II) complexes . The compound is part of the pyrazolyl–pyridazine ligands .

Synthesis Analysis

The compound has been synthesized as part of the process of creating organometallic η6-arene ruthenium (II) complexes . These complexes have common “three-legged piano-stool” pseudo-octahedral structures known for half-sandwich complexes .Molecular Structure Analysis

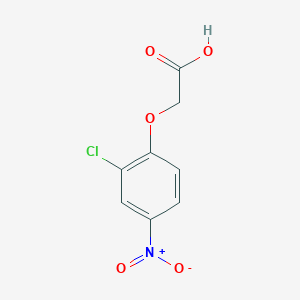

The molecular formula of “3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine” is C9H9ClN4 . The average mass is 208.648 Da and the monoisotopic mass is 208.051575 Da .Chemical Reactions Analysis

The compound has been used in the synthesis of organometallic η6-arene ruthenium (II) complexes . These complexes interact moderately with CT-DNA and their binding constants are in the order of 10^4 M^−1 . They also bind to glutathione forming GSH-adducts through S coordination by replacement of a halide .Physical And Chemical Properties Analysis

The compound is part of the pyrazolyl–pyridazine ligands . The ruthenium (II) complexes with this compound have good solvolysis stability .Scientific Research Applications

Cancer Research and Chemotherapy

This compound has been utilized in the synthesis of mononuclear η6-arene ruthenium(II) complexes which show promise in cancer treatment . These complexes exhibit moderate activity against MCF-7 breast cancer cells , indicating potential as chemotherapeutic agents. They interact with DNA and glutathione, suggesting mechanisms that could be exploited in targeted cancer therapies .

DNA Interaction Studies

The interaction of these ruthenium complexes with calf thymus DNA (CT-DNA) has been studied using UV–Visible absorption and fluorescence spectroscopies . This research is crucial for understanding how drugs interact at the molecular level with DNA, which is vital for the development of new pharmaceuticals.

Bioinorganic Chemistry

In bioinorganic chemistry, the compound forms complexes that have been shown to bind to glutathione , forming GSH-adducts through S coordination . This property is significant for studying the interaction of metal complexes with biological molecules and for designing drugs that can modulate such interactions.

Organometallic Chemistry

The compound is involved in the creation of “three-legged piano-stool” pseudo-octahedral structures known for half-sandwich complexes . These structures are important in organometallic chemistry, where they are used to explore reactivity patterns and catalysis.

Electrochemical Studies

The electrochemical behavior of these ruthenium complexes has been analyzed, showing a one electron-transfer quasi-reversible process . This is relevant for applications in electrochemistry and for the design of electrochemical sensors.

Pharmacological Applications

The pyrazole moiety, part of the compound’s structure, is frequently used as a scaffold in the synthesis of bioactive chemicals . It has a wide range of applications in medicinal chemistry and drug discovery, particularly due to its presence in compounds that exhibit various pharmacological functions.

Mechanism of Action

Target of Action

It has been used in proteomics research , suggesting that it may interact with proteins or other biological macromolecules.

Mode of Action

It has been found to form complexes with ruthenium (ii), which interact moderately with calf thymus dna (ct-dna) and bind to glutathione forming gsh-adducts . This suggests that the compound may interact with DNA and other cellular components, potentially influencing cellular functions.

Result of Action

Some ruthenium (ii) complexes containing this compound showed some activity against the mcf-7 breast cancer cells .

Action Environment

The stability of its ruthenium (ii) complexes in pbs buffer or dmso over 24 hours has been confirmed .

Future Directions

properties

IUPAC Name |

3-chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c1-6-5-7(2)14(13-6)9-4-3-8(10)11-12-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXSFTFBSBIDMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70313457 | |

| Record name | 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70313457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | |

CAS RN |

29334-67-6 | |

| Record name | 3-Chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29334-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 270405 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029334676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29334-67-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70313457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the molecular structure of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and how does this structure influence its crystal formation?

A1: 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine consists of a pyridazine ring linked to a 3,5-dimethyl-1H-pyrazole ring through a single bond. The molecule is largely planar, with a small dihedral angle of 6.25° between the two rings []. This planarity contributes to the formation of π-π interactions between adjacent pyridazine rings in the crystal lattice, with a centroid-to-centroid distance of 3.5904 Å [].

Q2: Has 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine been investigated for any biological applications?

A2: Yes, research indicates that derivatives of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine exhibit promising plant growth stimulant properties []. Specifically, both fused and non-fused heterocyclic systems derived from this compound have demonstrated significant plant growth stimulation activity, exceeding 70% of the activity observed with heteroauxin in some cases []. This suggests potential applications in agriculture for enhancing crop yields.

Q3: What are the advantages of using microwave-assisted synthesis for creating derivatives of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine?

A3: Microwave-assisted synthesis offers several advantages compared to conventional methods for synthesizing derivatives of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine []. These advantages include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![n-[4-(Acetylamino)phenyl]glycine](/img/structure/B1296016.png)

![[1,2,4]Triazolo[1,5-a]pyridin-8-amine](/img/structure/B1296019.png)

![2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1296024.png)

![3-(Methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1296039.png)